2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC20209874
Molecular Formula: C27H29ClN4O2S
Molecular Weight: 509.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29ClN4O2S |
|---|---|
| Molecular Weight | 509.1 g/mol |
| IUPAC Name | 2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C27H29ClN4O2S/c1-6-34-21-13-11-20(12-14-21)29-23(33)16-35-24-15-22(27(3,4)5)30-26-25(17(2)31-32(24)26)18-7-9-19(28)10-8-18/h7-15H,6,16H2,1-5H3,(H,29,33) |
| Standard InChI Key | DTXWPKISZMSDHC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C |
Introduction
2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its diverse functional groups, including tert-butyl, chlorophenyl, and ethoxyphenyl, which contribute to its distinctive chemical properties and potential reactivity. The molecular weight of this compound is approximately 510.0 g/mol, indicating its substantial size and complexity.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. These steps often require specific reagents and controlled conditions to achieve optimal yields. Common reactions include nucleophilic substitutions, electrophilic additions, and modifications of the sulfanyl group.
Biological Activity and Potential Applications
Preliminary studies suggest that 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide may exhibit anti-inflammatory properties and potential efficacy against certain types of cancer. The chlorophenyl group may enhance its antimicrobial activity as well. Molecular docking studies indicate interactions with key enzymes involved in inflammatory pathways, presenting opportunities for therapeutic development.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Antimicrobial | Development of antimicrobial agents |
| Anticancer | Potential therapeutic agent for cancer |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide. These include:
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| 5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine core | Moderate anti-inflammatory effects | Lacks sulfanyl and acetamide groups |
| 2-Ethoxyphenyl ethanone | Ethoxyphenyl group | Limited biological activity | Simpler structure without pyrazolo core |
| 4-Chlorophenol | Chlorophenyl group | Antimicrobial properties | No pyrazolo or acetamide functionalities |
The presence of both the pyrazolo[1,5-a]pyrimidine core and the sulfanyl group in 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide distinguishes it from other similar compounds, potentially enhancing its biological activity and application scope.
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